molecular formula C6H12N2O2 B15305799 3-Amino-1-methylpyrrolidine-3-carboxylic acid

3-Amino-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B15305799
M. Wt: 144.17 g/mol
InChI Key: XBIAAUWIPXUXDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common preparation method involves the reaction of 1-methylpyrrolidine with hydrogen cyanide to obtain a nitrile intermediate. This intermediate is then hydrolyzed under acidic or basic conditions to yield 3-Amino-1-methylpyrrolidine-3-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolidine derivatives.

Scientific Research Applications

3-Amino-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, which lacks the amino and carboxylic acid groups.

    Proline: A similar compound with a carboxylic acid group but different substitution patterns.

    Pyrrolidinone: A derivative with a carbonyl group instead of the amino group.

Uniqueness

3-Amino-1-methylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

3-amino-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c1-8-3-2-6(7,4-8)5(9)10/h2-4,7H2,1H3,(H,9,10)

InChI Key

XBIAAUWIPXUXDE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)(C(=O)O)N

Origin of Product

United States

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